molecular formula C8H15NO2 B13201776 Methyl (2R)-2-methylpiperidine-2-carboxylate

Methyl (2R)-2-methylpiperidine-2-carboxylate

Cat. No.: B13201776
M. Wt: 157.21 g/mol
InChI Key: ZAPUGMTZFAFQMT-MRVPVSSYSA-N
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Description

Methyl (2R)-2-methylpiperidine-2-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its methyl ester functional group and a chiral center at the second carbon, making it an optically active molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-methylpiperidine-2-carboxylate typically involves the reaction of 2-methylpiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (2R)-2-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine moiety, which then interacts with its target. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R)-2-methylpiperidine-2-carboxylate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .

Biological Activity

Methyl (2R)-2-methylpiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring with a methyl group and an ester functional group. Its molecular formula is C8H15NO2C_8H_{15}NO_2, with a molecular weight of approximately 157.21 g/mol. The compound's structure allows it to participate in various biochemical interactions, making it a valuable subject of study.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can function as both a substrate and an inhibitor in enzymatic reactions, influencing various metabolic pathways. Its mechanism involves:

  • Binding : The compound binds to active sites on enzymes or receptors, altering their activity.
  • Conformational Changes : It may induce conformational changes in target proteins, affecting their function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Studies have shown that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens.
  • Cholinergic Modulation : The compound has been investigated for its effects on cholinergic pathways, which are crucial in cognitive functions and memory.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectivePotential to protect neurons from degeneration
AntimicrobialInhibitory effects on bacterial growth
Cholinergic ModulationInteraction with cholinergic receptors

Case Study 1: Neuroprotective Properties

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in models of Alzheimer's disease. The research indicated that the compound could reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, highlighting its potential for development into new antimicrobial agents .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives but exhibits unique biological properties due to its specific functional groups. Below is a comparison table illustrating these differences:

CompoundStructural FeaturesBiological Activity
This compoundPiperidine ring with ester groupNeuroprotective, antimicrobial
2-MethylpiperidineLacks ester functionalityLimited biological activity
Methyl 2-methylpiperidine-2-carboxylate hydrochlorideHydrochloride salt formSimilar activities but different solubility

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2R)-2-methylpiperidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

ZAPUGMTZFAFQMT-MRVPVSSYSA-N

Isomeric SMILES

C[C@@]1(CCCCN1)C(=O)OC

Canonical SMILES

CC1(CCCCN1)C(=O)OC

Origin of Product

United States

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